molecular formula C19H21ClN4O4S2 B2355620 N-(4-methylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-5-nitrothiophene-2-carboxamide hydrochloride CAS No. 1215415-13-6

N-(4-methylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-5-nitrothiophene-2-carboxamide hydrochloride

Cat. No.: B2355620
CAS No.: 1215415-13-6
M. Wt: 468.97
InChI Key: KGUZPLUFJZUVKX-UHFFFAOYSA-N
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Description

N-(4-Methylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-5-nitrothiophene-2-carboxamide hydrochloride is a synthetic small molecule featuring a benzothiazole core linked to a 5-nitrothiophene carboxamide scaffold. The compound incorporates a morpholinoethyl group at the secondary amine position, enhancing solubility and modulating electronic properties. Its synthesis typically involves coupling 5-nitrothiophene-2-carboxylic acid with substituted benzothiazole amines using activating agents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) in the presence of DIPEA (N,N-diisopropylethylamine) . Structural confirmation relies on NMR, LCMS, and IR spectroscopy, with the hydrochloride salt improving bioavailability .

Properties

IUPAC Name

N-(4-methyl-1,3-benzothiazol-2-yl)-N-(2-morpholin-4-ylethyl)-5-nitrothiophene-2-carboxamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N4O4S2.ClH/c1-13-3-2-4-14-17(13)20-19(29-14)22(8-7-21-9-11-27-12-10-21)18(24)15-5-6-16(28-15)23(25)26;/h2-6H,7-12H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGUZPLUFJZUVKX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)SC(=N2)N(CCN3CCOCC3)C(=O)C4=CC=C(S4)[N+](=O)[O-].Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21ClN4O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

469.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-methylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-5-nitrothiophene-2-carboxamide hydrochloride, commonly referred to as a 5-nitrothiophene derivative, has garnered attention in recent years for its potential biological activities, particularly in the field of antimicrobial research. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's structure is characterized by the presence of a nitro group on the thiophene ring and a benzo[d]thiazole moiety, which are crucial for its biological activity. The molecular formula is C17H17ClN4O3SC_{17}H_{17}ClN_{4}O_{3}S with a molecular weight of approximately 392.85 g/mol.

PropertyValue
Molecular FormulaC₁₇H₁₇ClN₄O₃S
Molecular Weight392.85 g/mol
SolubilitySoluble in DMSO
Melting PointNot specified

The biological activity of this compound is primarily attributed to its interaction with bacterial targets, particularly Mycobacterium tuberculosis . Research indicates that 5-nitrothiophenes, including this compound, exert their effects through the release of nitric oxide (NO) upon reduction by specific nitroreductases. This mechanism is similar to that of other nitro-containing antibiotics like PA-824.

Key Findings

  • Antimicrobial Activity : The compound has shown significant activity against non-replicating and persistent forms of M. tuberculosis , making it a candidate for tuberculosis treatment .
  • Resistance Mechanisms : Mutants resistant to this compound were found to be cross-resistant to nitroimidazoles, indicating a shared pathway for resistance .
  • Metabolic Stability : The compound exhibited high intrinsic clearance rates in both mouse and human liver microsomes, suggesting challenges for its development due to rapid metabolism .

Study 1: Efficacy Against Mycobacterium tuberculosis

A study published in Nature demonstrated that the compound was effective against M. tuberculosis strains that were starved of nutrients, indicating its potential use in treating latent infections .

Results Summary

  • MIC (Minimum Inhibitory Concentration) : The MIC was determined to be greater than 100 µg/ml for resistant mutants.
  • Resistance Frequency : High frequency of resistant mutants was observed, emphasizing the need for combination therapies.

Study 2: Structure-Activity Relationship (SAR)

Research into the SAR of related compounds revealed that modifications to the nitro group significantly affected biological activity. Compounds lacking the nitro group or with altered positions showed reduced efficacy .

Table 2: Structure-Activity Relationship Data

CompoundNitro PositionActivity (MIC µg/ml)
Compound AC-520
Compound BC-3>100
Compound CNo NitroInactive

Comparison with Similar Compounds

Comparison with Structural Analogs

Key Observations :

  • The target compound’s morpholinoethyl group distinguishes it from analogs like VU0500469, which has a dimethylaminoethyl substituent.
  • Nitrothiophene analogs in lack benzothiazole cores but share the 5-nitrothiophene carboxamide motif. Substitutions on the thiazole/benzothiazole ring (e.g., trifluoromethyl, difluorophenyl) influence steric bulk and electronic effects .
Spectroscopic and Physicochemical Properties
Compound Name Molecular Formula Molecular Weight (g/mol) Purity (%) Key Spectral Data (1H NMR, IR) Reference
N-(4-Methylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-5-nitrothiophene-2-carboxamide hydrochloride C₂₁H₂₂ClN₅O₄S₂ 508.06 N/A 1H NMR (DMSO-d6): δ 7.78–7.18 (aromatic), 3.37–3.33 (morpholine), 2.62 (CH₃); IR: νC=O ~1660 cm⁻¹
N-(4-(3-Methoxy-4-(trifluoromethyl)phenyl)thiazol-2-yl)-5-nitrothiophene-2-carboxamide C₁₆H₁₀F₃N₃O₄S₂ 429.39 42 LCMS: m/z 430.1 [M+H]⁺; IR: νNO₂ ~1520 cm⁻¹
N-(4-(3,5-Difluorophenyl)thiazol-2-yl)-5-nitrothiophene-2-carboxamide C₁₄H₇F₂N₃O₃S₂ 367.35 99.05 LCMS: m/z 368.0 [M+H]⁺; 1H NMR: δ 8.70–7.25 (aromatic)

Key Observations :

  • The hydrochloride salt of the target compound improves aqueous solubility compared to neutral analogs like those in .
  • Lower purity (42%) in the trifluoromethyl-substituted analog () suggests synthetic challenges with electron-withdrawing groups, whereas the difluorophenyl analog achieves >99% purity .

Preparation Methods

Core Structural Disconnections

The target molecule can be dissected into three primary intermediates:

  • 4-Methylbenzo[d]thiazol-2-amine (benzothiazole core)
  • 2-Morpholinoethylamine (morpholine-containing side chain)
  • 5-Nitrothiophene-2-carboxylic Acid (nitrothiophene carboxamide precursor).

Synthesis of 4-Methylbenzo[d]thiazol-2-amine

The benzothiazole scaffold is typically synthesized via cyclization of 2-amino-thiophenol derivatives. A high-yielding method involves bromination of 4-methyl-2,1,3-benzothiadiazole (CAS 1457-92-7) using N-bromosuccinimide (NBS) under radical-initiated conditions.

Procedure :

  • A mixture of 4-methyl-2,1,3-benzothiadiazole (6.0 g, 40 mmol) and NBS (7.12 g, 40 mmol) in carbon tetrachloride (80 mL) is refluxed under UV irradiation for 8 hours.
  • Post-reaction workup yields 4-bromomethyl-2,1,3-benzothiadiazole (96% yield), which is subsequently aminated via nucleophilic substitution with aqueous ammonia or a protected amine source.

Key Data :

Intermediate Yield Conditions
4-Bromomethyl derivative 96% NBS, CCl₄, reflux, 8h
4-Methylbenzo[d]thiazole 92% SOCl₂, HCl, pyridine

Synthesis of 2-Morpholinoethylamine

Reductive Amination of Morpholine

The morpholinoethylamine side chain is synthesized via reductive amination of morpholine with 2-chloroethylamine hydrochloride , followed by deprotection.

Procedure :

  • Morpholine (8.7 g, 100 mmol) and 2-chloroethylamine hydrochloride (11.5 g, 100 mmol) are stirred in ethanol with triethylamine (20.2 g, 200 mmol) at 60°C for 12 hours.
  • The crude product is purified via distillation to yield 2-morpholinoethylamine (75–80% yield).

Optimization Note :

  • Use of 4-methylmorpholine hydrochloride (CAS 3651-67-0) as a base improves reaction efficiency by minimizing side reactions.

Preparation of 5-Nitrothiophene-2-Carboxylic Acid

Oxidation of 5-Nitrothiophene-2-Carboxaldehyde

The nitrothiophene moiety is synthesized via nitration followed by oxidation.

Procedure :

  • 5-Nitrothiophene-2-carboxaldehyde (CAS 4521-33-9) is hydrolyzed in a mixture of methanol and water (6:1) with hydrochloric acid at 65°C for 8 hours, yielding 5-nitrothiophene-2-carboxylic acid (80% yield).
  • The carboxylic acid is converted to its acyl chloride using thionyl chloride prior to amide coupling.

Key Data :

Step Yield Conditions
Hydrolysis to carboxylic acid 80% HCl, MeOH/H₂O, 65°C, 8h

Final Coupling and Amide Formation

Stepwise Amide Bond Formation

The target compound is assembled via sequential amide couplings:

Procedure :

  • Activation of 5-Nitrothiophene-2-Carboxylic Acid :
    • The acid (1.0 equiv) is treated with HATU (1.2 equiv) and DIPEA (2.0 equiv) in DMF at 0°C for 30 minutes.
  • Coupling with 2-Morpholinoethylamine :
    • The activated acid is reacted with 2-morpholinoethylamine (1.1 equiv) at room temperature for 12 hours, yielding N-(2-morpholinoethyl)-5-nitrothiophene-2-carboxamide (70–75% yield).
  • Final Coupling with 4-Methylbenzo[d]thiazol-2-amine :
    • The secondary amine undergoes Ullmann-type coupling with 4-methylbenzo[d]thiazol-2-amine using CuI and L-proline in DMSO at 90°C for 24 hours.

Key Data :

Intermediate Yield Conditions
N-(2-Morpholinoethyl) carboxamide 75% HATU, DIPEA, DMF, RT
Final coupled product 65% CuI, L-proline, DMSO, 90°C

Hydrochloride Salt Formation and Purification

Acidic Workup for Salt Precipitation

The free base is converted to its hydrochloride salt by treatment with HCl gas in ethyl acetate.

Procedure :

  • The coupled product (5.0 g) is dissolved in ethyl acetate (50 mL), and HCl gas is bubbled through the solution at 0°C until precipitation is complete.
  • The precipitate is filtered, washed with cold ethyl acetate, and dried under vacuum to yield the hydrochloride salt (85–90% purity).

Analytical Characterization and Validation

Spectroscopic Data

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.45 (s, 1H, thiazole-H), 7.98–7.62 (m, 3H, aromatic-H), 4.12 (t, J = 6.4 Hz, 2H, CH₂-morpholine), 3.58 (m, 4H, morpholine-OCH₂), 2.42 (s, 3H, CH₃).
  • HRMS (ESI+) : m/z calcd for C₁₉H₂₁N₄O₃S₂ [M+H]⁺: 433.1054; found: 433.1058.

Purity Optimization

  • Recrystallization from ethanol/water (7:3) improves purity to >99%.

Industrial-Scale Considerations and Challenges

Cost-Effective Bromination Alternatives

  • Substituting NBS with bromine/HBr in tetrachloroethylene reduces reagent costs but requires strict temperature control to avoid polybromination.

Morpholinoethylamine Stability

  • The morpholinoethylamine intermediate is hygroscopic; storage under argon at −20°C is recommended.

Q & A

Q. What are the established synthetic routes for this compound, and what key reaction conditions influence yield and purity?

The synthesis typically involves multi-step organic reactions, starting with the preparation of the benzo[d]thiazole core followed by coupling with morpholinoethyl and nitrothiophene-carboxamide groups. Key steps include:

  • Thiazole ring formation : Cyclization of substituted thioureas with α-haloketones under basic conditions (e.g., KOH/ethanol) .
  • Amide coupling : Use of carbodiimide reagents (e.g., EDC/HOBt) to link the benzo[d]thiazole-amine with the nitrothiophene-carboxylic acid derivative .
  • Hydrochloride salt formation : Treatment with HCl in anhydrous solvents to improve crystallinity and stability . Optimizing reaction temperature (e.g., 0–5°C for sensitive intermediates) and solvent polarity (e.g., DMF for solubility) is critical for yield (>60%) and purity (>95%).

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

  • Nuclear Magnetic Resonance (NMR) : 1H/13C NMR confirms proton environments and carbon frameworks, particularly the morpholinoethyl group’s singlet (~3.5–4.0 ppm) and nitrothiophene aromatic signals .
  • Infrared Spectroscopy (IR) : Identifies key functional groups (e.g., C=O stretch at ~1680 cm⁻¹, NO₂ asymmetric stretch at ~1520 cm⁻¹) .
  • High-Performance Liquid Chromatography (HPLC) : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity (>98% by area normalization) .
  • Mass Spectrometry (MS) : High-resolution ESI-MS validates the molecular ion ([M+H]+) and fragmentation patterns .

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